1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-(methoxymethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O3S/c1-5-7(14(8,11)12)6(2)10(9-5)4-13-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXIHAXBGMRYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is the ClC-1 chloride channels, which are crucial for skeletal muscle function. These channels are known to play a significant role in maintaining skeletal muscle excitability and adaptation to physiological or harmful events.
Mode of Action
It is suggested that it may interact with its targets, the clc-1 chloride channels, leading to changes in their activity. This interaction could potentially alter the chloride currents that rapidly activate and deactivate at negative potentials, and that saturate at positive potentials.
Biochemical Pathways
Given its target, it can be inferred that it may influence the pathways involving chloride conductance in skeletal muscles.
Biological Activity
1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1803605-48-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological applications based on diverse research findings.
- Chemical Formula : CHClNOS
- Molecular Weight : 238.69 g/mol
- IUPAC Name : 1-(methoxymethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
- Appearance : Powder
- Storage Temperature : 4 °C
Synthesis
The synthesis of pyrazole derivatives, including 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, typically involves the reaction of sulfonyl chlorides with amines under optimized conditions. The general synthetic pathway includes:
- Reagents : Sulfonyl chloride (1.0 equiv), amine (1.05 equiv), base (DIPEA), and solvent (DCM).
- Conditions : Stirring at room temperature for 16 hours.
- Characterization : The products are characterized using FT-IR, NMR, and elemental analysis.
Antiproliferative Activity
Research has shown that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies highlighted the synthesis of new pyrazole-4-sulfonamide derivatives that were tested for their in vitro activity against U937 cells using the CellTiter-Glo Luminescent assay. Notably:
- IC values were determined to assess the potency of these compounds.
- Compounds derived from 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride showed promising results in inhibiting cell proliferation without exhibiting cytotoxicity at certain concentrations .
The biological activity of pyrazole derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in cell proliferation and survival:
- Inhibition of Protein Glycation : This mechanism may contribute to their anticancer effects.
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activity, making them candidates for further development as antimicrobial agents.
Study on Anticancer Activity
A recent study synthesized a series of pyrazole derivatives, including those based on 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The results indicated that certain compounds exhibited strong inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .
Table of Biological Activities
| Compound Name | Activity Type | IC (µM) | Notes |
|---|---|---|---|
| 1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Antiproliferative | TBD | Effective against U937 cells |
| Pyrazole derivative MR-S1-13 | Anticancer | TBD | Best yield in synthesis |
| Pyrazole derivative MR-S1-5 | Anticancer | TBD | Lower yield |
Scientific Research Applications
Applications in Medicinal Chemistry
1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has been investigated for its potential as a building block in the synthesis of various pharmaceuticals. Its sulfonyl chloride group allows for nucleophilic substitution reactions, which are essential for creating diverse medicinal compounds.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated that derivatives of this compound can be utilized to synthesize novel anticancer agents. For instance, researchers have modified the pyrazole structure to enhance its selectivity and potency against specific cancer cell lines. The introduction of various substituents on the pyrazole ring has shown promising results in inhibiting tumor growth in vitro.
Applications in Agricultural Chemistry
The compound's ability to act as a sulfonamide precursor makes it valuable in developing agrochemicals. It can be used to synthesize herbicides and fungicides that target specific pathways in plant metabolism.
Case Study: Herbicide Development
In agricultural research, derivatives of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride have been tested for their efficacy as herbicides. One study reported that modifications to the sulfonyl chloride moiety improved the herbicidal activity against certain weed species while minimizing phytotoxicity to crops.
Applications in Material Science
The compound is also explored for its role in developing new materials, particularly in polymer chemistry. Its reactive sulfonyl chloride group enables it to participate in polymerization reactions, leading to the formation of novel copolymers with tailored properties.
Case Study: Polymer Synthesis
Researchers have successfully incorporated 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride into polymer matrices to enhance thermal stability and mechanical strength. These materials show potential applications in coatings and composites used in harsh environments.
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrazole Sulfonyl Chlorides
The structural and functional diversity of pyrazole sulfonyl chlorides primarily arises from variations in the substituent at position 1 of the pyrazole ring. Below is a detailed comparison with key analogs:
Substituent Variations at Position 1
- 1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride : Methoxymethyl (-CH₂-O-CH₃) introduces an ether linkage, enhancing polarity .
- 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride : A simple ethyl (-CH₂CH₃) group offers minimal steric hindrance and electron-donating properties .
- 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride : Cyclopropylmethyl provides rigidity and moderate steric bulk .
- 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride : Aromatic 4-chlorophenyl substituent introduces electron-withdrawing effects and planar geometry .
- 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride : The 2-methoxyethyl group combines flexibility with increased hydrophilicity .
Molecular Formula and Weight Comparisons
Preparation Methods
Synthesis of the Pyrazole Core
The synthesis of the 3,5-dimethyl-1H-pyrazole core is commonly achieved by condensation of 1,3-dicarbonyl compounds with hydrazine derivatives:
Method: Coupling pentane-2,4-dione with hydrazine hydrate in methanol at 25–35 °C. This exothermic reaction yields 3,5-dimethyl-1H-pyrazole quantitatively.
Reaction conditions: The reaction is performed under mild temperatures with methanol as solvent, providing a straightforward and efficient route to the pyrazole nucleus.
Modification for 1-substitution: To introduce the methoxymethyl group at the nitrogen (N-1) position, alkylation of 3,5-dimethyl-1H-pyrazole can be carried out using methyl iodide or similar alkylating agents in the presence of a strong base such as potassium tert-butoxide in tetrahydrofuran (THF) at 0–30 °C. This step allows selective N-alkylation to yield 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole.
Sulfonylation to Form the Sulfonyl Chloride
The key step to obtain the sulfonyl chloride involves sulfonylation of the pyrazole ring at the 4-position:
Reagents: Chlorosulfonic acid is used as the sulfonylating agent, often in a chlorinated solvent such as chloroform.
Procedure: The pyrazole compound is dissolved in chloroform and added slowly to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under nitrogen atmosphere. The reaction mixture is then heated to 60 °C and stirred for 10 hours to ensure complete sulfonylation.
Conversion to sulfonyl chloride: After sulfonylation, thionyl chloride is added at 60 °C to convert any sulfonic acid intermediates into the sulfonyl chloride functionality. The reaction is stirred further for 2 hours at 60 °C.
Workup: The reaction mixture is cooled and quenched into a mixture of dichloromethane and ice-cold water. The organic layer containing the sulfonyl chloride is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude sulfonyl chloride.
Purification and Characterization
Purification: The crude sulfonyl chloride is typically purified by column chromatography using silica gel and elution with suitable solvents such as petrol/ethyl acetate mixtures.
Characterization: The purified compound is characterized by spectroscopic methods including IR, UV, ^1H NMR, and mass spectrometry to confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole core synthesis | Pentane-2,4-dione + hydrazine hydrate, MeOH, 25–35 °C | Quantitative | Exothermic, straightforward synthesis |
| N-1 Methoxymethylation | 3,5-dimethyl-1H-pyrazole + methyl iodide, KOtBu, THF, 0–30 °C | High | Alkylation under nitrogen atmosphere |
| Sulfonylation at 4-position | Chlorosulfonic acid in chloroform, 0 °C to 60 °C, 10 h | Moderate to high | Followed by thionyl chloride treatment at 60 °C |
| Workup and purification | Quench in DCM/water, drying, column chromatography | 70–95 | Purification by silica gel chromatography |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride?
The compound is synthesized via sulfonation of the pyrazole core using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). A typical protocol involves reacting 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole with ClSO₃H in chloroform at 60°C, followed by SOCl₂ treatment to yield the sulfonyl chloride. This method achieves ~90% purity after column chromatography .
Q. How is the sulfonyl chloride functional group characterized in this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : The sulfonyl chloride group induces deshielding of adjacent protons (e.g., pyrazole C-H resonances shift downfield to δ 7.8–8.2 ppm).
- IR Spectroscopy : Strong S=O stretching vibrations at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹ confirm the sulfonyl chloride moiety.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 263.05) validate the molecular formula (C₈H₁₂ClN₂O₃S) .
Q. What are the typical reactivity patterns of this sulfonyl chloride in nucleophilic substitutions?
The sulfonyl chloride reacts with amines (e.g., piperidines, azetidines) in dry THF or DCM under basic conditions (triethylamine, TEA) to form sulfonamides. Reaction yields range from 34% to 78%, depending on steric and electronic effects of the nucleophile .
Advanced Research Questions
Q. What challenges arise during purification of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how are they mitigated?
The compound is moisture-sensitive, leading to hydrolysis to the sulfonic acid. Purification requires anhydrous conditions (e.g., flash chromatography with cyclohexane/acetone or DCM/MeOH gradients). Storage under inert gas (N₂/Ar) at –20°C in sealed vials prevents degradation .
Q. How does the methoxymethyl substituent influence the compound’s reactivity compared to analogs with other alkyl/fluoroalkyl groups?
The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., THF, DMF) due to its ether oxygen, facilitating reactions with bulky nucleophiles. In contrast, fluoroalkyl analogs (e.g., 1-(2,2-difluoroethyl) derivatives) exhibit lower nucleophilic substitution yields due to increased steric hindrance .
Q. What strategies optimize the synthesis of sulfonamide derivatives for structure-activity relationship (SAR) studies?
- Parallel Synthesis : Use automated liquid handlers to react the sulfonyl chloride with diverse amines (e.g., azabicyclo[3.2.1]octanes, phenethylamines) under standardized conditions.
- Yield Optimization : Pre-activate amines with TEA or K₂CO₃ to enhance nucleophilicity.
- Purity Control : Employ preparative HPLC for derivatives with polar functional groups .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the sulfonamide S–N bond typically measures 1.62–1.65 Å, while pyrazole ring planarity (mean deviation <0.02 Å) confirms minimal distortion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
